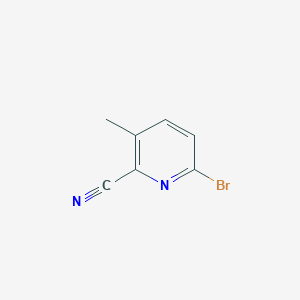

6-Bromo-3-methylpicolinonitrile

Description

6-Bromo-3-methylpicolinonitrile (CAS: 1379335-87-1) is a brominated pyridine derivative with a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. The compound features a cyano group (-CN) at the 2-position, a bromine atom at the 6-position, and a methyl group (-CH₃) at the 3-position of the pyridine ring . This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

6-bromo-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVHKABWIDIKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856867 | |

| Record name | 6-Bromo-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379335-87-1 | |

| Record name | 6-Bromo-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylpicolinonitrile typically involves the bromination of 3-methylpicolinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylpicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted picolinonitriles.

Coupling: Formation of biaryl derivatives.

Reduction: Formation of 3-methyl-6-aminopyridine derivatives.

Scientific Research Applications

Chemistry

6-Bromo-3-methylpicolinonitrile serves as a crucial building block in organic synthesis. It participates in various reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles through nucleophilic aromatic substitution (S_NAr).

- Coupling Reactions : It is involved in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

- Reduction Reactions : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Biology

In biological research, this compound is explored for its interactions with enzymes and receptors:

- Enzyme Inhibitors : It is studied as a potential inhibitor of specific enzymes, influencing metabolic pathways.

- Receptor Ligands : Its binding properties make it a candidate for developing receptor-targeted therapies.

Medicine

The compound shows promise in pharmaceutical development:

- Therapeutic Agents : It is investigated for its potential to develop new drugs targeting diseases like cancer by modulating enzyme activity.

Data Table of Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Substitution | Nucleophilic aromatic substitution with various nucleophiles | Diverse substituted picolinonitriles |

| Coupling | Suzuki-Miyaura coupling with boronic acids | Biaryl compounds |

| Reduction | Reduction of nitrile group to amine | Amino derivatives |

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis. This inhibition may lead to antiproliferative effects against cancer cells, indicating its potential as a therapeutic agent.

Case Study 2: Synthesis of Heterocycles

In synthetic organic chemistry, this compound has been utilized in the synthesis of complex heterocyclic structures that are vital for drug discovery. The ability to participate in diverse coupling reactions allows for the creation of a wide range of biologically active compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylpicolinonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at 2–8°C under an inert atmosphere to prevent degradation .

- Safety : Classified with hazard statement H302 (harmful if swallowed) and precautionary measures P280, P305+P351+P338 (wear protective gloves; rinse cautiously in case of contact with eyes) .

Comparison with Similar Compounds

Structural analogs of 6-bromo-3-methylpicolinonitrile differ in substituent positions, functional groups, or halogen types. These variations significantly influence reactivity, stability, and applications. Below is a comparative analysis based on available

Structural Analogs and Positional Isomers

Functional Group Variations

- Nitrile vs. Carboxylic Acid: Compounds like 3-Bromo-5-methylpicolinic acid (CAS: 1211515-68-2) replace the cyano group with a carboxylic acid (-COOH), enabling salt formation or esterification but limiting use in cyano-specific reactions (e.g., click chemistry) .

- Amino Substitutions: 5-Amino-2-bromo-6-picoline (CAS: N/A) introduces an -NH₂ group, enhancing hydrogen-bonding capacity but reducing stability under acidic conditions compared to nitriles .

Reactivity and Stability Trends

- Halogen Reactivity: Bromine at position 6 (as in this compound) is more reactive in cross-coupling reactions than bromine at positions 3 or 5 due to favorable electronic effects from the cyano group .

- Steric Effects: Methyl groups at position 3 (this compound) hinder access to the bromine atom, requiring optimized catalysts for efficient coupling .

- Thermal Stability : Nitrile-containing derivatives generally exhibit higher thermal stability compared to aldehydes (e.g., 5-Bromo-3-methylpicolinaldehyde, CAS: 886364-94-9) .

Biological Activity

6-Bromo-3-methylpicolinonitrile is a brominated derivative of picolinonitrile, a compound with significant potential in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 200.03 g/mol. The compound features a bromine atom at the 6-position of the pyridine ring, a methyl group at the 3-position, and a nitrile group at the 2-position. This structural configuration is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and modulation of metabolic pathways:

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has been identified as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme critical in glycolysis. This inhibition may lead to reduced cellular proliferation, particularly in cancer cells .

- Anti-Cancer Potential : The antiproliferative effects attributed to GAPDH inhibition suggest that this compound could serve as a candidate for cancer therapeutics. Further investigations are needed to establish its efficacy and safety profile in clinical settings.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of Metabolic Enzymes : A study highlighted the compound's ability to inhibit GAPDH, resulting in decreased glycolytic flux and subsequent cellular energy depletion in cancer cell lines. This effect was dose-dependent and demonstrated potential for therapeutic application in oncology.

- Impact on Inflammatory Pathways : Another research effort explored the compound's role in modulating inflammatory responses. It was observed to downregulate pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in vitro, suggesting its utility in treating inflammatory diseases such as osteoarthritis .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicated that this compound is permeable across biological membranes (Log Kp = -6.08 cm/s) and acts as a substrate for P-glycoprotein, which may influence its absorption and distribution within biological systems .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 5-Bromo-4-methylpicolinonitrile | C7H5BrN | 197.03 g/mol | Similar structure; different position of bromine |

| 2-Bromo-4-methylpyridine | C6H6BrN | 172.02 g/mol | Bromine at different position; lacks nitrile group |

| 2-(3-Bromopyridin-4-yl)acetonitrile | C8H8BrN | 212.07 g/mol | Contains an acetonitrile group; different functional properties |

This table illustrates how variations in structure can influence biological activity, underscoring the importance of specific functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.